3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one

Description

IUPAC Nomenclature and Alternative Designations

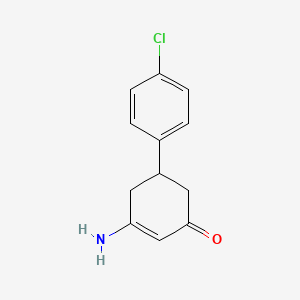

The compound’s IUPAC name, 3-amino-5-(4-chlorophenyl)-2-cyclohexen-1-one , reflects its structural hierarchy. Key components include:

- Cyclohexenone core : A six-membered ring with a ketone group at position 1 and a double bond between carbons 2 and 3.

- Amino substituent : Attached to carbon 3 of the cyclohexenone ring.

- 4-Chlorophenyl group : A substituted aromatic ring bonded to carbon 5 of the cyclohexenone.

Alternative designations include:

| Synonym | Source |

|---|---|

| 5-Amino-4'-chloro-1,6-dihydro-[1,1'-biphenyl]-3(2H)-one | ChemicalBook |

| 2-Cyclohexen-1-one, 3-amino-5-(4-chlorophenyl)- | Sigma-Aldrich |

| CAS 478064-04-9 | Avantor, Ambeed |

The SMILES notation O=C1C=C(N)CC(C2=CC=C(Cl)C=C2)C1 confirms the connectivity of functional groups.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₂ClNO and molecular weight 221.68 g/mol derive from:

- Carbon (C) : 12 atoms (6 from cyclohexenone, 6 from 4-chlorophenyl).

- Hydrogen (H) : 12 atoms (6 from cyclohexenone, 6 from substituents).

- Chlorine (Cl) : 1 atom (on the phenyl ring).

- Nitrogen (N) and Oxygen (O) : 1 atom each (from amino and ketone groups, respectively).

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClNO | |

| Molecular Weight | 221.68 g/mol |

Structural Isomerism Considerations

The compound exhibits minimal structural isomerism due to its rigid cyclohexenone framework:

- Geometric (cis-trans) isomerism : Absent, as the double bond in cyclohex-2-en-1-one is fixed between carbons 2 and 3.

- Constitutional isomerism : Limited to positional variations of substituents. However, the IUPAC name specifies the amino group at position 3 and the 4-chlorophenyl group at position 5, leaving no ambiguity in connectivity.

Substituent positions are further stabilized by resonance and electronic effects:

- The amino group at position 3 participates in conjugation with the carbonyl, enhancing stability.

- The 4-chlorophenyl group at position 5 provides steric and electronic modulation to the cyclohexenone core.

Properties

IUPAC Name |

3-amino-5-(4-chlorophenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,7,9H,5-6,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFBDCHLULBNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of an amine catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and amination, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amino and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one may exhibit anticancer properties. Its structural features suggest potential mechanisms for inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. Initial studies have shown promising results in inhibiting the growth of specific cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. It has shown activity against various bacterial strains, indicating potential use in developing new antibiotics. The mechanism appears to involve the inhibition of enzymes critical for bacterial cell wall synthesis, which could lead to cell lysis and death.

Biological Research

Enzyme Interaction Studies

this compound interacts with specific enzymes and receptors, altering their activity. This interaction can lead to various biological effects, including modulation of inflammatory responses and cell growth signaling pathways. Ongoing research aims to elucidate these mechanisms further, which could provide insights into its potential therapeutic applications.

Case Study: In Vitro Evaluation

A notable study investigated the compound's effects on human adenovirus (HAdV). The research highlighted how structural modifications could enhance biological efficacy against viral infections, showcasing the importance of compound design in drug development.

Synthesis and Industrial Applications

Chemical Synthesis Intermediate

In synthetic chemistry, this compound serves as an intermediate in producing various organic compounds. Its unique structure facilitates the synthesis of more complex molecules with desired biological activities .

Material Science Applications

The compound's properties make it suitable for use in specialty chemicals and materials production. Its role in developing new materials with specific functionalities is an area of growing interest within industrial applications.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among cyclohexenone derivatives include substitutions on the amino group, aromatic rings, and additional functional groups. Below is a comparative analysis:

*Calculated based on molecular formula C12H11ClNO.

Key Observations :

- Lipophilicity: The 4-chlorophenyl group in the target compound increases lipophilicity compared to methyl or unsubstituted analogues (e.g., 3-Amino-5-methylcyclohex-2-en-1-one) .

- Hydrogen Bonding: Amino and thioether substituents (e.g., in 2-((4-Chlorophenyl)thio)-3-(propylamino)cyclohex-2-en-1-one) enhance hydrogen-bonding capacity, influencing solubility and crystal packing .

Pharmacological Activity

- Anticonvulsant Activity: Enaminones with aromatic substituents, such as the 4-chlorophenyl group, show enhanced anticonvulsant effects. For instance, 3-((4-chlorophenyl)amino) analogues exhibit activity against maximal electroshock seizures (MES) with ED50 values comparable to benzodiazepines .

Crystallographic and Computational Insights

- X-ray crystallography of related compounds (e.g., 3-(4-chlorobenzenesulfonamido)-5-methylcyclohex-2-en-1-one) reveals planar cyclohexenone rings and intermolecular hydrogen bonds stabilizing the structure .

Biological Activity

3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound appears to inhibit various enzymes and receptors involved in disease processes, which may lead to therapeutic effects. However, detailed studies are still required to fully elucidate the exact molecular targets and pathways affected by this compound.

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds that exhibit similar structural features:

| Compound Name | Structure Description | Notable Activities |

|---|---|---|

| 3-Amino-2-cyclohexen-1-one | Amino group attached to the cyclohexenone ring | Antimicrobial properties reported |

| 3-((4-Chlorophenyl)amino)cyclohex-2-en-1-one | Chlorophenyl group attached to the amino group | Potential anticancer activity |

The unique combination of amino and chlorophenyl groups in this compound enhances its distinct chemical and biological properties, making it a valuable candidate for further research and application in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various bacterial strains. For instance, it demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .

Anticancer Properties

In addition to its antimicrobial activity, preliminary investigations into the anticancer properties of this compound suggest that it may inhibit cancer cell proliferation. The compound's ability to interact with cellular pathways involved in tumor growth is currently being explored through various assays, including cytotoxicity tests against different cancer cell lines .

Case Studies

-

Study on Antiviral Activity:

A recent study evaluated several derivatives of chlorophenyl compounds for their antiviral activity against human adenovirus (HAdV). Among these, derivatives similar to this compound showed promising results with high selectivity indexes and potent inhibition of viral replication processes . -

Antioxidant Activity Evaluation:

Another investigation focused on the antioxidant potential of compounds related to this compound. The results indicated that these compounds exhibited significant free radical-scavenging activities, which could contribute to their overall biological efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-5-(4-chlorophenyl)cyclohex-2-en-1-one, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, refluxing 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid with cyclohexanone in a basic medium (ethanol/piperidine) yields spiro-oxazin derivatives in good yield . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time to maximize yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation employs a combination of spectroscopic techniques:

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, H NMR in DMSO-d6 shows characteristic aromatic proton signals (δ 7.2–7.8 ppm) and enone protons (δ 5.8–6.2 ppm) .

- FT-IR : Stretching vibrations for NH (~3350 cm) and C=O (~1680 cm) confirm functional groups .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., N–H⋯O interactions) .

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >98% purity .

- Elemental analysis : Validates C, H, N content within 0.4% of theoretical values .

- Stability testing : Store at –20°C in desiccated conditions to prevent hydrolysis of the enone moiety .

Advanced Research Questions

Q. How can computational methods predict the hydrogen-bonding network in crystalline forms of this compound?

- Methodological Answer : Graph-set analysis (as per Etter’s rules) classifies hydrogen bonds (e.g., D(2) motifs for N–H⋯O interactions) . Software like Mercury (CCDC) visualizes packing diagrams, while density functional theory (DFT) calculates bond energies and lattice stabilization . Experimental validation via single-crystal XRD is critical for confirming predicted networks .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., keto-enol tautomerism in solution vs. solid state). Use:

- VT-NMR : Variable-temperature NMR to detect tautomeric equilibria.

- 2D-NMR (COSY, NOESY) : Maps spatial correlations absent in static structures .

- Complementary techniques : Pair solid-state IR with solution-phase data to identify conformational changes .

Q. How is the compound functionalized for pharmacological studies, and what are key SAR insights?

- Methodological Answer :

- Derivatization : Introduce substituents at the amino group (e.g., acyl, sulfonyl) or cyclohexenone ring (e.g., halogenation) to modulate bioactivity. For example, trifluoromethyl analogs enhance metabolic stability .

- SAR studies : Anti-inflammatory activity in pyrrolo-pyrimidinone derivatives correlates with electron-withdrawing groups (e.g., 4-Cl) at the phenyl ring, improving target binding (e.g., COX-2 inhibition) . IC values from enzyme assays (ELISA) and cytotoxicity profiling (MTT assays) guide optimization .

Q. What challenges arise in scaling up synthesis, and how are they mitigated?

- Methodological Answer :

- Solvent selection : Replace ethanol with DMF or THF for better solubility in large batches .

- Workflow optimization : Use flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.